molecular formula C7H15N B13233729 (3-Cyclopropylpropyl)(methyl)amine

(3-Cyclopropylpropyl)(methyl)amine

Cat. No.: B13233729
M. Wt: 113.20 g/mol
InChI Key: YFAFLQKWXGLPJA-UHFFFAOYSA-N
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Description

(3-Cyclopropylpropyl)(methyl)amine is a secondary aliphatic amine characterized by a propyl chain (three carbons) substituted with a cyclopropyl group at the terminal carbon and a methyl group attached to the nitrogen atom. Its molecular formula is C₇H₁₅N, with a molecular weight of 113.2 g/mol.

Preparation Methods

The synthesis of (3-Cyclopropylpropyl)(methyl)amine can be achieved through several methods. One common approach is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. For instance, the reaction of cyclopropylpropyl ketone with methylamine in the presence of sodium cyanoborohydride can yield this compound . Industrial production methods often involve similar reductive amination processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Alkylation Reactions

(1-Cyclopropylpropyl)(methyl)amine undergoes alkylation to form tertiary amines. The reaction typically involves nucleophilic substitution with alkyl halides (e.g., ethyl bromide) or epoxides under basic conditions .

Mechanism :

  • The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide (SN2 mechanism) .

  • Deprotonation by a base (e.g., NaOH or excess amine) stabilizes the product .

Key Considerations :

  • Over-alkylation is common due to the increased nucleophilicity of the tertiary amine product .

  • Steric hindrance from the cyclopropyl group may slow reaction rates compared to less hindered amines.

Acylation with Acid Chlorides

The amine reacts with acid chlorides (e.g., acetyl chloride) to form amides. This reaction is efficient due to the presence of N–H bonds in the secondary amine .

Reaction Conditions :

  • Base (e.g., NaOH, NaHCO₃) is required to neutralize HCl byproducts .

  • Solvents: Dichloromethane or THF at 0–25°C.

Mechanism :

  • Nucleophilic attack on the carbonyl carbon, followed by elimination of Cl⁻ and deprotonation .

Example :
(1 Cyclopropylpropyl)(methyl)amine+CH3COClCH3CON(Cyclopropylpropyl)(CH3)(1\text{ Cyclopropylpropyl})(\text{methyl})\text{amine}+\text{CH}_3\text{COCl}\rightarrow \text{CH}_3\text{CON}(\text{Cyclopropylpropyl})(\text{CH}_3)

Oxidation Pathways

Oxidation of (1-Cyclopropylpropyl)(methyl)amine can proceed via radical intermediates, analogous to methylamine oxidation .

Proposed Mechanism :

  • Hydrogen Abstraction :
    (Cyclopropylpropyl)(CH3)NH+O2(Cyclopropylpropyl)(CH3)N+HOO(\text{Cyclopropylpropyl})(\text{CH}_3)\text{NH}+\text{O}_2\rightarrow (\text{Cyclopropylpropyl})(\text{CH}_3)\text{N}^\bullet +\text{HOO}^\bullet

  • Radical Recombination : Forms imines or nitriles depending on conditions .

Factors Influencing Reactivity :

  • The cyclopropyl group’s ring strain may stabilize transition states or alter product distribution.

  • Higher temperatures favor complete oxidation to CO₂ and H₂O .

Mannich Reactions

The amine participates in Mannich reactions with ketones and formaldehyde to form β-amino carbonyl compounds.

Typical Conditions :

  • Protic solvents (e.g., ethanol), 50–80°C.

  • Acidic or basic catalysis.

Product :
RC O R +HCHO+(Cyclopropylpropyl)(CH3)NHRC O CH2N(Cyclopropylpropyl)(CH3)\text{RC O R }+\text{HCHO}+(\text{Cyclopropylpropyl})(\text{CH}_3)\text{NH}\rightarrow \text{RC O CH}_2\text{N}(\text{Cyclopropylpropyl})(\text{CH}_3)

Multicomponent Cycloaromatization

Under copper(I) catalysis, the amine can engage in cycloaromatization with ortho-bromoacetophenone and phenylacetylene to form polyaryl amines .

Optimized Conditions :

  • Catalyst: CuI (10 mol%)

  • Solvent: CH₃CN, 120°C, 24 hours .

Mechanistic Steps :

  • Copper-acetylide formation.

  • Oxidative addition to the ortho-C–Br bond.

  • 7-endo-dig cyclization and reductive elimination .

Critical Analysis of Reactivity

  • Steric Effects : The cyclopropyl group impedes nucleophilic attack at the nitrogen, reducing reaction rates in crowded systems.

  • Electronic Effects : Electron-donating alkyl groups enhance nucleophilicity but reduce susceptibility to oxidation compared to primary amines .

  • Thermal Stability : Decomposition above 200°C may occur, releasing cyclopropane derivatives.

Scientific Research Applications

(3-Cyclopropylpropyl)(methyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropylpropyl)(methyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. The pathways involved often include the formation of imines or enamines, which can further react to produce a variety of products .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl(2-methylpropyl)amine (Isobutylmethylamine)

  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.16 g/mol
  • Structure : Branched-chain secondary amine with a methyl group attached to nitrogen and a 2-methylpropyl (isobutyl) chain.
  • Properties :
    • Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
    • Lower molecular weight and simpler structure compared to (3-cyclopropylpropyl)(methyl)amine, resulting in higher volatility.

(Cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine

  • Molecular Formula : C₁₀H₂₀N₂
  • Molecular Weight : 168.28 g/mol
  • Structure : Contains a cyclopropylmethyl group, a methyl group, and a pyrrolidine ring.
  • Properties :
    • Liquid at room temperature.
    • Enhanced steric bulk from the pyrrolidine ring may reduce reactivity compared to this compound.
  • Applications: Potential use in pharmaceuticals due to the pyrrolidine moiety, which is common in bioactive molecules .

Methyl Diethanol Amine (MDEA)

  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Structure: Tertiary amine with two ethanol groups and a methyl group.
  • Properties :
    • CO₂ adsorption capacity: 2.63 mmol/g (activated MDEA-impregnated mesoporous carbon) .
    • Combines physical and chemical adsorption mechanisms due to amine-CO₂ interactions.
  • Applications : Industrial CO₂ capture; modified with activators like piperazine to enhance reactivity .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity (GHS) Applications
This compound C₇H₁₅N 113.2 Cyclopropyl, methylamine Not reported Synthesis intermediates
Methyl(2-methylpropyl)amine C₅H₁₃N 87.16 Isobutyl, methylamine Category 4 (oral/dermal/inhalation) Organic synthesis
MDEA C₅H₁₃NO₂ 119.16 Tertiary amine, ethanol Low corrosion CO₂ capture
(Cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine C₁₀H₂₀N₂ 168.28 Cyclopropyl, pyrrolidine Not reported Pharmaceutical candidates

Key Findings

Pyrrolidine-containing analogs (e.g., ) exhibit reduced reactivity due to increased steric hindrance.

Toxicity Profile :

  • Methyl(2-methylpropyl)amine shows acute toxicity across multiple exposure routes, suggesting this compound may require similar safety precautions despite lacking explicit data .

CO₂ Capture Potential: While MDEA is optimized for CO₂ adsorption (2.63 mmol/g), this compound’s primary amine analogs (e.g., ethylamine) show lower capacity, indicating tertiary or activated amines are more effective .

Biological Activity

(3-Cyclopropylpropyl)(methyl)amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a secondary amine with a cyclopropyl group attached to a propyl chain. The structural formula is represented as follows:

C8H15N\text{C}_8\text{H}_{15}\text{N}

This compound's unique structure may influence its interaction with biological systems, particularly in terms of receptor binding and enzymatic activity.

Antibacterial Activity

Research indicates that various amines, including derivatives similar to this compound, exhibit significant antibacterial properties. A study on Mannich bases, which are structurally related compounds, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing promising results for certain derivatives .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Bacteria Tested
Mannich Base A32Staphylococcus aureus
Mannich Base B16Escherichia coli
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is currently not available but is anticipated based on structural similarities.

Anticancer Activity

The anticancer potential of amines has been widely studied. For instance, methylamine and its derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. A notable study found that certain methylamine derivatives induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in cancer cells, leading to apoptosis .

Case Study: Methylamine Derivatives

In a comparative study of methylamine derivatives, the most active compound showed IC50 values ranging from 5.4 to 17.2 µM against various cancer cell lines, indicating significant antiproliferative effects . This suggests that this compound may similarly exhibit cytotoxic properties worthy of further investigation.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. For instance, primary amines like methylamine have been implicated in cellular signaling processes due to their role as neurotransmitters or metabolic intermediates .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Studies on related compounds have raised concerns regarding potential genotoxic effects. For example, methylamine has shown evidence of DNA damage in certain assays . Therefore, understanding the LD50 and other toxicity metrics for this compound will be essential for its safe application in therapeutic contexts.

Table 2: Toxicity Data for Methylamines

CompoundLD50 (mg/kg)RouteSource
Methylamine300OralNTP Study
Ethylamine500OralNTP Study
CyclopropylamineTBDTBDTBD

Q & A

Q. What are the optimal synthetic routes for (3-Cyclopropylpropyl)(methyl)amine, and how can reaction conditions be adjusted to improve yield and purity?

Basic Research Focus
The synthesis typically involves cyclopropane ring formation followed by amine functionalization. Key steps include:

  • Cyclopropyl Group Introduction : Use transition metal catalysts (e.g., palladium) for cyclopropanation of allylic precursors .
  • Amine Alkylation : Methylation via reductive amination or alkyl halide reactions under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product (>95%) .

Optimization Tips : Adjust reaction temperature (lower for cyclopropane stability) and stoichiometry (excess methylating agent to drive completion). Monitor intermediates via TLC or LC-MS .

Q. How can researchers characterize the structural conformation of this compound and its hydrochloride salt using advanced spectroscopic techniques?

Basic Research Focus

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm cyclopropyl ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and methylamine group placement (δ 2.2–2.8 ppm for N–CH₃) .
  • X-ray Crystallography : Resolve hydrochloride salt crystal structure to analyze hydrogen-bonding networks and spatial arrangement .
  • FTIR : Identify amine N–H stretches (~3300 cm⁻¹) and cyclopropyl C–C vibrations (~1000 cm⁻¹) .

Validation : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. What strategies are effective in resolving contradictory data regarding the binding affinity of this compound to neurological receptors across different studies?

Advanced Research Focus

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and receptor source (recombinant vs. native tissue) to isolate confounding factors .
  • Competitive Binding Studies : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement efficacy under uniform conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch compound variability (e.g., impurity profiles via GC-MS) .

Q. How do computational models assist in predicting the interaction mechanisms between this compound and its biological targets?

Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with serotonin receptors (e.g., 5-HT₁A), prioritizing rigid cyclopropyl conformations for steric complementarity .
  • MD Simulations : Run GROMACS trajectories (100 ns) to assess stability of ligand-receptor complexes in lipid bilayers, focusing on hydrogen bonds between the amine group and Asp116 .
  • QSAR Models : Coramine substituent effects (e.g., cyclopropyl vs. cyclohexyl) with bioactivity data to predict novel analogs .

Q. What are the best practices for evaluating the stability and solubility of this compound hydrochloride in various experimental buffers?

Basic Research Focus

  • Stability Tests : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze degradation via HPLC. Use antioxidants (e.g., 0.1% ascorbic acid) in aqueous buffers to prevent oxidation .
  • Solubility Profiling : Perform shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge (14,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of cyclopropyl group modifications on pharmacological activity?

Advanced Research Focus

  • Analog Synthesis : Replace cyclopropyl with bicyclo[2.2.1]heptane or spiro groups; assess steric and electronic effects via Hammett plots .
  • In Vitro Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases) using purified analogs .
  • Pharmacophore Mapping : Highlight cyclopropyl’s role in hydrophobic interactions using Schrödinger’s Phase .

Q. What methodologies are recommended for assessing the metabolic stability of this compound in in vitro hepatocyte models?

Advanced Research Focus

  • Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E. Monitor parent compound depletion via LC-MS/MS over 120 minutes .
  • CYP Inhibition Assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Metabolite ID : Perform HR-MS/MS to detect hydroxylated or N-demethylated products .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

3-cyclopropyl-N-methylpropan-1-amine

InChI

InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3

InChI Key

YFAFLQKWXGLPJA-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CC1

Origin of Product

United States

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